2-(2-Anthryl)piperidine
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Overview
Description
2-(2-Anthryl)piperidine is an organic compound that features a piperidine ring substituted with an anthracene moiety at the second position. Piperidine is a six-membered heterocycle containing one nitrogen atom, while anthracene is a polycyclic aromatic hydrocarbon composed of three fused benzene rings. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Anthryl)piperidine typically involves the reaction of 2-bromopiperidine with 2-anthracenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds via nucleophilic substitution, where the bromine atom in 2-bromopiperidine is replaced by the anthracene moiety. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Anthryl)piperidine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substituents.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the anthracene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Piperidine derivatives with modified substituents.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
2-(2-Anthryl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(2-Anthryl)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The anthracene moiety can intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, the piperidine ring can interact with various proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
2-(9-Anthryl)piperidine: Similar structure but with the anthracene moiety attached at the ninth position.
2-(2-Naphthyl)piperidine: Contains a naphthalene moiety instead of anthracene.
2-(2-Phenyl)piperidine: Features a phenyl group instead of an anthracene moiety.
Uniqueness
2-(2-Anthryl)piperidine is unique due to the presence of the anthracene moiety, which imparts distinct photophysical and electronic properties. This makes it particularly valuable in the development of organic electronic materials and as a probe in biological studies.
Properties
Molecular Formula |
C19H19N |
---|---|
Molecular Weight |
261.4 g/mol |
IUPAC Name |
2-anthracen-2-ylpiperidine |
InChI |
InChI=1S/C19H19N/c1-2-6-15-12-18-13-17(19-7-3-4-10-20-19)9-8-16(18)11-14(15)5-1/h1-2,5-6,8-9,11-13,19-20H,3-4,7,10H2 |
InChI Key |
YTCPGUFQMDCBNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
Origin of Product |
United States |
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